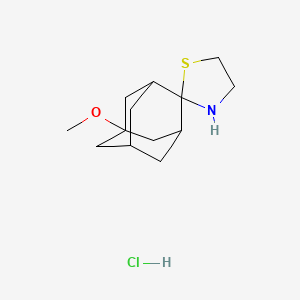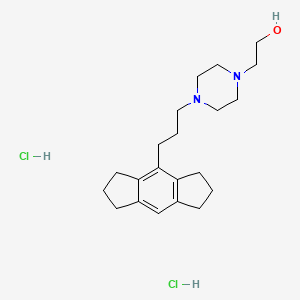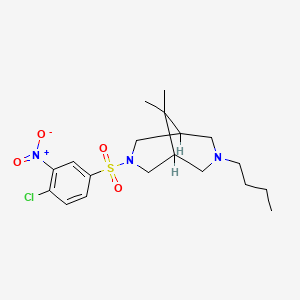
Ethanamine, 2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of germanium, sulfur, and nitrogen atoms within its bicyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(2,8,9-trithia-5-aza-1-germabicyclo(333)undec-1-ylthio)-, dihydrochloride typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring the correct configuration and stability of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amines. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
Ethanamine, 2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Ethanamine, 2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of germanium and sulfur atoms contributes to its unique reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, 2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride
- 1,3-Propanediamine, N1-[2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride
Uniqueness
Compared to similar compounds, this compound stands out due to its unique bicyclic structure and the presence of germanium.
Properties
CAS No. |
136884-64-5 |
|---|---|
Molecular Formula |
C8H20Cl2GeN2S4 |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
2-(2,8,9-trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H18GeN2S4.2ClH/c10-1-5-12-9-13-6-2-11(3-7-14-9)4-8-15-9;;/h1-8,10H2;2*1H |
InChI Key |
IDJZCLPWOAJFIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[Ge]2(SCCN1CCS2)SCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















